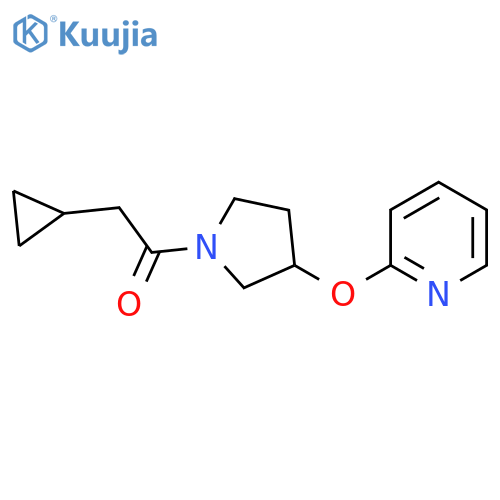

Cas no 1903470-01-8 (2-Cyclopropyl-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone)

2-Cyclopropyl-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone 化学的及び物理的性質

名前と識別子

-

- F6476-0329

- 1903470-01-8

- 2-cyclopropyl-1-(3-pyridin-2-yloxypyrrolidin-1-yl)ethanone

- AKOS025350034

- 2-cyclopropyl-1-[3-(pyridin-2-yloxy)pyrrolidin-1-yl]ethan-1-one

- 2-cyclopropyl-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone

- 2-Cyclopropyl-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone

-

- インチ: 1S/C14H18N2O2/c17-14(9-11-4-5-11)16-8-6-12(10-16)18-13-3-1-2-7-15-13/h1-3,7,11-12H,4-6,8-10H2

- InChIKey: VHWXPKMGCMFPJG-UHFFFAOYSA-N

- ほほえんだ: O(C1C=CC=CN=1)C1CCN(C(CC2CC2)=O)C1

計算された属性

- せいみつぶんしりょう: 246.136827821g/mol

- どういたいしつりょう: 246.136827821g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 304

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 42.4Ų

- 疎水性パラメータ計算基準値(XlogP): 1.9

2-Cyclopropyl-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6476-0329-75mg |

2-cyclopropyl-1-[3-(pyridin-2-yloxy)pyrrolidin-1-yl]ethan-1-one |

1903470-01-8 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F6476-0329-50mg |

2-cyclopropyl-1-[3-(pyridin-2-yloxy)pyrrolidin-1-yl]ethan-1-one |

1903470-01-8 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F6476-0329-2μmol |

2-cyclopropyl-1-[3-(pyridin-2-yloxy)pyrrolidin-1-yl]ethan-1-one |

1903470-01-8 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F6476-0329-3mg |

2-cyclopropyl-1-[3-(pyridin-2-yloxy)pyrrolidin-1-yl]ethan-1-one |

1903470-01-8 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F6476-0329-1mg |

2-cyclopropyl-1-[3-(pyridin-2-yloxy)pyrrolidin-1-yl]ethan-1-one |

1903470-01-8 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F6476-0329-40mg |

2-cyclopropyl-1-[3-(pyridin-2-yloxy)pyrrolidin-1-yl]ethan-1-one |

1903470-01-8 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F6476-0329-4mg |

2-cyclopropyl-1-[3-(pyridin-2-yloxy)pyrrolidin-1-yl]ethan-1-one |

1903470-01-8 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F6476-0329-5mg |

2-cyclopropyl-1-[3-(pyridin-2-yloxy)pyrrolidin-1-yl]ethan-1-one |

1903470-01-8 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F6476-0329-15mg |

2-cyclopropyl-1-[3-(pyridin-2-yloxy)pyrrolidin-1-yl]ethan-1-one |

1903470-01-8 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F6476-0329-2mg |

2-cyclopropyl-1-[3-(pyridin-2-yloxy)pyrrolidin-1-yl]ethan-1-one |

1903470-01-8 | 90%+ | 2mg |

$59.0 | 2023-05-17 |

2-Cyclopropyl-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone 関連文献

-

Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615

-

Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319

-

Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620

-

7. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

-

8. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405

-

Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117

-

Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924

2-Cyclopropyl-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanoneに関する追加情報

Professional Introduction to Compound with CAS No. 1903470-01-8 and Product Name: 2-Cyclopropyl-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone

2-Cyclopropyl-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone, identified by the CAS number 1903470-01-8, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by a unique structural framework, which includes a cyclopropyl group, a pyrrolidine ring, and an ether linkage to a pyridine moiety. The intricate arrangement of these functional groups imparts distinct chemical properties and biological activities, making it a promising candidate for further exploration in drug discovery and therapeutic development.

The structural composition of 2-Cyclopropyl-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone is highly relevant to contemporary research in medicinal chemistry. The cyclopropyl group, known for its stability and ability to influence electronic distributions, plays a crucial role in modulating the reactivity and binding affinity of the molecule. Additionally, the pyrrolidine ring is a common pharmacophore in many bioactive compounds, often contributing to interactions with biological targets such as enzymes and receptors. The presence of a pyridine moiety linked through an ether bond introduces further complexity, potentially enhancing solubility and bioavailability while also enabling diverse functionalization strategies.

In recent years, there has been growing interest in the development of small-molecule inhibitors targeting various therapeutic pathways. 2-Cyclopropyl-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone has been investigated for its potential role in modulating key biological processes. For instance, studies have suggested that this compound may interact with enzymes involved in metabolic pathways, offering insights into its potential as an anti-inflammatory or anti-cancer agent. The pyridine ring, in particular, has been identified as a critical component for binding to specific protein targets, which could be leveraged to develop novel therapeutic interventions.

The synthesis of 2-Cyclopropyl-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone represents a significant achievement in synthetic organic chemistry. The multi-step process involves careful manipulation of functional groups to achieve the desired structural configuration. Advanced synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions and nucleophilic substitutions, have been employed to construct the complex framework efficiently. These methodologies not only highlight the synthetic prowess but also underscore the importance of innovative approaches in generating novel bioactive molecules.

From a computational chemistry perspective, 2-Cyclopropyl-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone has been subjected to rigorous molecular modeling studies to elucidate its interactions with biological targets. These studies have provided valuable insights into the binding modes and affinity of the compound, guiding further optimization efforts. The integration of computational tools with experimental data has become indispensable in modern drug discovery, enabling researchers to predict and validate potential therapeutic candidates with greater precision.

The pharmacological profile of 2-Cyclopropyl-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone is currently under extensive investigation. Preliminary findings suggest that this compound exhibits promising activity against certain disease-related pathways. For example, its ability to inhibit specific enzymes has been observed in vitro, indicating potential therapeutic benefits in conditions such as metabolic disorders or neurodegenerative diseases. Further preclinical studies are underway to validate these findings and explore additional mechanisms of action.

The role of 2-Cyclopropyl-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone in drug development aligns with broader trends in medicinal chemistry towards rational design and targeted therapy. By leveraging structural insights from related compounds and computational predictions, researchers aim to enhance the efficacy and selectivity of therapeutic agents. This compound exemplifies how intricate molecular architectures can be harnessed to develop novel treatments with improved pharmacological profiles.

Future directions for research on 2-Cyclopropyl-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone include exploring its derivatives and analogs to optimize biological activity. Additionally, investigating its potential as a scaffold for drug design could open new avenues for therapeutic intervention. Collaborative efforts between synthetic chemists, biologists, and pharmacologists are essential to fully realize the therapeutic potential of this compound.

In conclusion,2-Cyclopropyl-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone (CAS No. 1903470-01-8) represents a significant advancement in pharmaceutical chemistry with its unique structural features and promising biological activities. Ongoing research continues to uncover its potential applications in medicine, highlighting the importance of innovative approaches in drug discovery and development.

1903470-01-8 (2-Cyclopropyl-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone) 関連製品

- 1805744-86-8(2-Bromo-1-(2-chloro-5-ethoxyphenyl)propan-1-one)

- 954676-45-0(N-{3-(2H-1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-ylmethyl}-4-phenylbutanamide)

- 1805617-05-3(5-(Difluoromethyl)-3-iodo-4-nitropyridine-2-carboxylic acid)

- 1158371-11-9((4-Methoxyphenyl)methyl(propan-2-yl)amine Hydrochloride)

- 861212-48-8((E)-N-{[1-methyl-2-(4-methylpiperazin-1-yl)-1H-indol-3-yl]methylidene}hydroxylamine)

- 72816-88-7(6-Amino-1-benzyl-5-methylaminouracil)

- 88132-89-2(D-Serine, O-(1,1-dimethylethyl)-, methyl ester)

- 2229143-68-2(1-(1-bromopropan-2-yl)-4-chloro-2-methoxybenzene)

- 1017782-71-6(tert-Butyl 4-(5-Bromo-2-thienyl)carbonyltetrahydro-1(2H)-pyrazinecarboxylate)

- 2172632-05-0(3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamido-4-hydroxybenzoic acid)